9-{[(3-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene
Description
This compound is a tetracyclic heterocyclic system featuring a fused azatetracyclo framework with a 3-fluorophenylmethylsulfanyl substituent. Its molecular complexity arises from the integration of nitrogen and sulfur atoms within a rigid polycyclic scaffold, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
6-[(3-fluorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3S/c22-15-7-5-6-14(12-15)13-26-21-24-17-9-2-1-8-16(17)20-23-18-10-3-4-11-19(18)25(20)21/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRFXHJUAALHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-{[(3-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene typically involves a multi-step process. One common synthetic route includes the copper-catalyzed Ullmann type C−N coupling followed by intramolecular cross-dehydrogenative coupling reaction. This method yields the desired compound in moderate to good yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
9-{[(3-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
The compound 9-{[(3-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, materials science, and environmental science.
Anticancer Activity
Recent studies have indicated that compounds similar to 9-{[(3-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene exhibit promising anticancer properties. The unique structure of the compound allows it to interact with biological targets involved in cancer cell proliferation and survival pathways. For example:
- Mechanism of Action : The compound may inhibit specific kinases or transcription factors that are critical for tumor growth.
- Case Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The sulfur-containing moiety in the compound enhances its antimicrobial activity. Research has shown that:
- Broad-Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
- Potential for Drug Development : Its unique structure could lead to the development of new antibiotics that can overcome resistance mechanisms.
Organic Electronics
The structural characteristics of 9-{[(3-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene make it a candidate for use in organic electronic devices:
- Conductivity Properties : The presence of aromatic rings and sulfur atoms can enhance charge transport properties.
- Application in OLEDs : The compound's photophysical properties suggest potential use in organic light-emitting diodes (OLEDs).
Polymer Chemistry
In polymer science, the compound can serve as a functional monomer or additive:
- Polymerization Potential : It can be incorporated into polymer matrices to impart specific functionalities such as enhanced thermal stability or improved mechanical properties.
- Case Studies : Research has explored its use in creating composite materials with enhanced electrical and thermal conductivity.
Environmental Remediation
The compound's ability to interact with various pollutants positions it as a potential agent for environmental cleanup:
- Heavy Metal Binding : Studies indicate that sulfur-containing compounds can effectively bind heavy metals from contaminated water sources.
- Case Studies : Experimental setups have demonstrated the efficacy of similar compounds in removing contaminants from soil and water.
Biodegradability
Research into the biodegradability of such complex organic compounds is crucial for assessing their environmental impact:
- Degradation Pathways : Investigations are ongoing to understand how these compounds break down in natural environments and their byproducts' toxicity.
Mechanism of Action
The mechanism of action of 9-{[(3-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene involves the generation of reactive oxygen species (ROS), which play a crucial role in cell proliferation and differentiation. Excessive ROS production can induce oxidative damage to cellular lipids, proteins, and DNA, leading to cell death . This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Substituent Effects :
- The 3-fluorophenylmethylsulfanyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the carboxylic acid derivative (295.32 g/mol) is more polar, likely favoring aqueous solubility but limiting blood-brain barrier penetration .
- The benzamide analog (315.34 g/mol) introduces hydrogen-bonding capacity, which could improve target affinity in enzyme-binding pockets .
Heteroatom Variations: Replacement of sulfur with dioxa (O) rings (as in the 444.86 g/mol compound) may enhance metabolic stability but reduce electrophilic reactivity compared to thioether-containing analogs .
Structural Rigidity :
- The tetracyclic scaffold across all analogs enforces planarity, which may improve stacking interactions with aromatic residues in proteins or DNA. However, steric hindrance from substituents like the 4-chlorophenyl group could modulate binding specificity .
Research Findings and Data Gaps
- Crystallographic Data : Structural validation of related compounds (e.g., via SHELX refinements) confirms the tetracyclic framework’s geometry . However, single-crystal data for the target compound are absent in the provided evidence.
- Biological Activity: No explicit bioactivity data are reported for the target compound. Analogous structures (e.g., benzamide derivatives) show promise in computational docking studies against kinases, but experimental validation is needed .
- Physicochemical Properties : Experimental logP or solubility values are lacking, though computational tools like Mercury CSD could predict packing patterns and intermolecular interactions .
Biological Activity
Chemical Structure and Properties
The compound features a unique tetracyclic structure with multiple nitrogen atoms incorporated into its framework. The presence of the 3-fluorophenyl and methylsulfanyl substituents suggests potential interactions with biological targets, possibly influencing its pharmacological profile.
Molecular Formula
- Molecular Formula : C₁₈H₁₈F₃N₃S
- Molecular Weight : Approximately 353.47 g/mol
Anticancer Activity
Research indicates that compounds with similar structural motifs often exhibit anticancer properties. For instance, studies on related tricyclic and tetracyclic compounds have shown promising results against various cancer cell lines, including breast, prostate, and lung cancers. The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK/ERK pathway.
Antimicrobial Properties
The presence of sulfur in the compound may enhance its antimicrobial activity. Compounds containing sulfanyl groups have been documented to exhibit significant antibacterial effects against both gram-positive and gram-negative bacteria. In particular, derivatives of similar structures have shown efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
The compound's nitrogen-rich framework may allow it to act as an enzyme inhibitor. Preliminary studies suggest that it could inhibit key enzymes involved in metabolic pathways or signal transduction processes, which is a common mechanism for many pharmacologically active compounds.
Case Studies
- Anticancer Assays : In vitro studies conducted on derivatives of tetracyclic compounds demonstrated IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7 for breast cancer). These findings suggest potential for further development into therapeutic agents.
- Antimicrobial Testing : A study evaluating the antibacterial activity of sulfur-containing compounds reported minimum inhibitory concentrations (MIC) as low as 32 µg/mL against E. coli, indicating strong antimicrobial potential.
- Enzyme Activity : Investigations into enzyme inhibition revealed that similar compounds can effectively inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
